molecular formula C33H46BN3O7 B10826826 Dup7T3BT69 CAS No. 162854-81-1

Dup7T3BT69

Cat. No.: B10826826
CAS No.: 162854-81-1
M. Wt: 607.5 g/mol
InChI Key: RTQCSXSGYPCGES-PKTNWEFCSA-N
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Preparation Methods

The synthesis of TRI-50b involves the use of boronic acid salts of multivalent metals, such as calcium, magnesium, and zinc . The preparation process typically includes the following steps:

Comparison with Similar Compounds

TRI-50b can be compared with other thrombin inhibitors, such as:

    Dabigatran: Another direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

    Argatroban: A synthetic direct thrombin inhibitor used for the treatment of heparin-induced thrombocytopenia.

    Bivalirudin: A direct thrombin inhibitor used as an anticoagulant in patients undergoing percutaneous coronary intervention.

TRI-50b is unique due to its specific molecular structure and the presence of boronic acid, which contributes to its thrombin inhibitory activity . its instability to hydrolysis presents potential disadvantages in its preparation and formulation .

Properties

CAS No.

162854-81-1

Molecular Formula

C33H46BN3O7

Molecular Weight

607.5 g/mol

IUPAC Name

benzyl N-[(2R)-1-[(2S)-2-[[(1R)-4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C33H46BN3O7/c1-32(2)33(3,4)44-34(43-32)28(19-13-21-41-5)36-29(38)27-18-12-20-37(27)30(39)26(22-24-14-8-6-9-15-24)35-31(40)42-23-25-16-10-7-11-17-25/h6-11,14-17,26-28H,12-13,18-23H2,1-5H3,(H,35,40)(H,36,38)/t26-,27+,28+/m1/s1

InChI Key

RTQCSXSGYPCGES-PKTNWEFCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H](CCCOC)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCOC)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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